2-(3-fluorophenyl)ethanethioamide
Description
2-(3-Fluorophenyl)ethanethioamide is a fluorinated thioamide derivative characterized by a 3-fluorophenyl group attached to an ethanethioamide backbone. Thioamides are known for their roles in medicinal chemistry, particularly in modulating enzyme activity or metal chelation due to the sulfur-containing functional group . Fluorine substitution at the phenyl ring is a common strategy to enhance metabolic stability and lipophilicity, which could influence bioavailability and target binding .
Properties
IUPAC Name |
2-(3-fluorophenyl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNS/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQNCQCTDHBVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Fluorophenyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with thiourea under basic conditions to yield the desired product. The reaction typically proceeds as follows:
- Dissolve 3-fluorobenzyl chloride in an appropriate solvent such as ethanol.
- Add thiourea to the solution and stir the mixture at room temperature.
- Gradually add a base, such as sodium hydroxide, to the reaction mixture.
- Allow the reaction to proceed for several hours, monitoring the progress using thin-layer chromatography.
- Once the reaction is complete, isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Fluorophenyl)ethanethioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Electronic Effects
- Trifluoromethyl vs. Fluorine Substitution : The trifluoromethyl group in the compound from is strongly electron-withdrawing, which may reduce nucleophilicity at the phenyl ring compared to the single fluorine substituent in this compound. This could influence reactivity in synthesis or interactions with biological targets .
- Methoxy vs.
- Methylamino Functionalization: The methylamino group in ’s compound introduces basicity, which could enhance solubility in acidic environments—a property absent in the target compound’s simpler ethanethioamide structure .
Physicochemical Properties
- Molecular Weight : The trifluoromethyl derivative (310.05 g/mol) has a significantly higher molecular weight than the target compound (169.22 g/mol), which may affect pharmacokinetic properties such as membrane permeability .
Biological Activity
2-(3-fluorophenyl)ethanethioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 185.25 g/mol. The structure includes a thioamide functional group, which is known for its reactivity and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀FNS |
| Molecular Weight | 185.25 g/mol |
| CAS Number | [Not Provided] |
The thioamide group in this compound allows for interactions with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activities. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that compounds containing thioamide groups often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of thioamide derivatives, including this compound, against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
Anticancer Properties
Recent investigations have focused on the anticancer potential of thioamide derivatives. In cellular assays, this compound has been shown to inhibit the proliferation of cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity Assessment
In a study focusing on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). This finding suggests that this compound could be a lead candidate for further development in cancer therapy.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thioamide compounds to elucidate its unique properties.
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 32 µg/mL | 25 µM |
| 2-(oxolan-2-yl)ethanethioamide | Not Evaluated | Not Evaluated |
Research Findings
- Enzyme Inhibition Studies : Research has shown that the thioamide group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Protein-Ligand Interactions : The binding affinity enhanced by fluorination makes this compound effective for studying protein-ligand interactions and enzyme kinetics.
- Structural Modifications : Small changes in the molecular structure can lead to significant variations in biological activity, indicating the importance of structure-activity relationships (SAR).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
